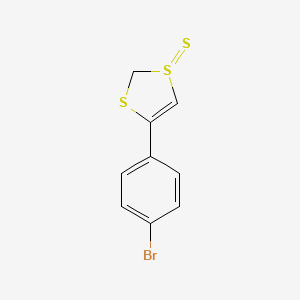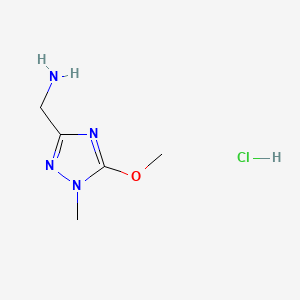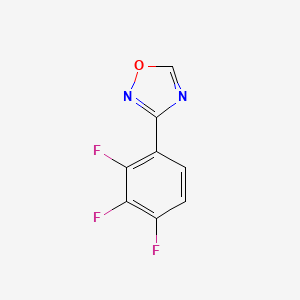
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)dithiole-3-thione is a sulfur-containing heterocyclic compound that has gained significant attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromophenyl group attached to a dithiole-3-thione ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 5-(4-bromophenyl)dithiole-3-thione typically involves the reaction of 4-bromobenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-3-thione ring . The reaction conditions often include the use of a polar solvent such as dimethylformamide and a strong base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-bromophenyl)dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-bromophenyl)dithiole-3-thione has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: This compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential use in cancer chemoprevention due to its ability to activate Nrf2 signaling and induce phase II enzymes.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The primary mechanism by which 5-(4-bromophenyl)dithiole-3-thione exerts its effects involves the activation of Nrf2 signaling pathways. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative stress and chemical carcinogenesis . The molecular targets include various transcription factors and enzymes involved in cellular defense mechanisms.
Comparison with Similar Compounds
5-(4-bromophenyl)dithiole-3-thione can be compared with other dithiolethiones such as:
4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione: Known for its wide-spectrum inhibitory effects on chemical carcinogenesis.
Anethole dithiolethione: Used as a saliva stimulant and has shown antioxidant properties.
S-Danshensu: Known for its pharmacological activities, including anti-HIV properties. The uniqueness of 5-(4-bromophenyl)dithiole-3-thione lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H7BrS3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-sulfanylidene-1,3-dithiole |
InChI |
InChI=1S/C9H7BrS3/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2 |
InChI Key |
DZZNZMHVFNRJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=CS1=S)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)



![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)

